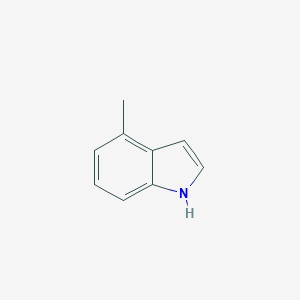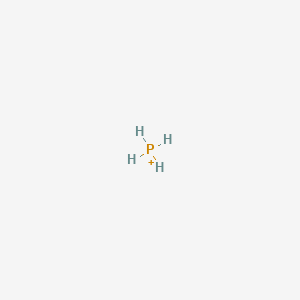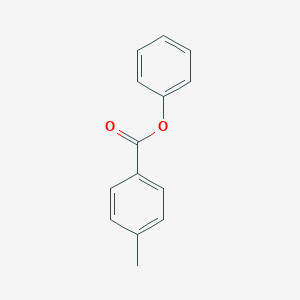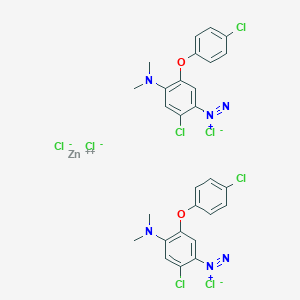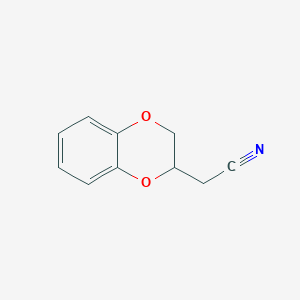
2,3-二氢-1,4-苯二氧杂环-2-基乙腈
描述
2,3-Dihydro-1,4-benzodioxin-2-ylacetonitrile is a chemical compound that is part of a broader class of organic compounds known for their potential applications in medicinal chemistry. While the specific compound is not directly mentioned in the provided papers, its structural analogs have been synthesized and evaluated for their anti-cancer activities, suggesting the relevance of this class of compounds in the development of new therapeutic agents .
Synthesis Analysis
The synthesis of related compounds, such as 2,3-dihydronaphtho[1,8-bc]pyrans, involves Rh(III)-catalyzed cascade C-H activation of benzoylacetonitriles. This process is efficient under mild and redox-neutral conditions and is characterized by its step-economic nature, which implies a minimal number of steps to achieve the desired product. The synthesis route involves multiple C-H activations, which is a powerful strategy in organic synthesis for constructing complex molecules .
Molecular Structure Analysis
The molecular structure of dihydrodioxin analogs, which are closely related to 2,3-Dihydro-1,4-benzodioxin-2-ylacetonitrile, has been studied in the context of their interaction with biological targets. For instance, compound 3j, a dihydrodioxin analog, was found to dock at the colchicine-binding site at the dimer interface of tubulin, a protein critical for cell division. The binding modes were determined through virtual docking studies, indicating a high affinity for this site, which correlates with the compound's potent anti-cancer activity .
Chemical Reactions Analysis
The dihydrodioxin analogs have been evaluated for their biological activities, particularly their anti-cancer properties. One of the compounds, 3j, was found to inhibit tubulin polymerization in vitro, which is a critical process for cell division and a common target for anti-cancer drugs. This suggests that the dihydrodioxin analogs can participate in chemical reactions that disrupt normal cellular functions, leading to their cytotoxic effects against cancer cells .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,3-Dihydro-1,4-benzodioxin-2-ylacetonitrile and its analogs are not explicitly detailed in the provided papers. However, the potent anti-cancer activity of these compounds, with GI50 values of less than 100 nM against a variety of human cancer cell lines, suggests that they possess favorable properties for interaction with biological targets. The high Full-Fitness (FF) score of compound 3j compared to a known tubulin inhibitor indicates a strong binding affinity, which is a significant physical property in the context of drug design .
科学研究应用
抗菌剂和抗真菌剂
- N-取代 (2,3-二氢-1,4-苯二氧杂环-6-基)苯磺酰胺衍生物的合成显示出有效的抗菌剂和中等酶抑制剂。这些化合物经过筛选,具有抗菌潜力和对脂氧合酶酶的抑制活性,突出了其对炎症疾病的治疗潜力 (Abbasi 等人,2017)。
- N-烷基/芳基烷基-N-(2,3-二氢-1,4-苯二氧杂环-6-基)-4-硝基苯磺酰胺的开发显示出显着的细菌生物膜抑制作用和适度的细胞毒性,表明其在通过生物膜破坏解决细菌耐药性方面的应用 (Abbasi 等人,2020)。
酶抑制
- 对苯二氧杂环衍生物的研究已鉴定出有效的单胺氧化酶 (MAO) 抑制剂,特别是针对 MAO-B。这对于治疗帕金森病等神经系统疾病具有重要意义 (Engelbrecht 等人,2015)。
合成方法和催化
- 关于合成 3-羟基-2,3-二氢-1,4-苯二氧杂环-2-甲酰胺和 3-氨基亚甲基-1,4-苯二氧杂环-2(3H)-酮衍生物的研究探索了创建具有潜在治疗应用的化合物的途径 (Bozzo 等人,2003)。
- Cu2O 催化的串联开环/偶联环化过程用于合成 2,3-二氢-1,4-苯二氧杂环,通过一种新机制为创建多种苯二氧杂环衍生物开辟了新途径 (Bao 等人,2008)。
抗惊厥活性
- 基于 1-(2,3-二氢-1,4-苯二氧杂环-6-基)-环戊烷-1-羧酸的氨基酰胺和氨基酯的合成,用于抗惊厥活性探索,表明了开发新治疗剂的潜力 (Arustamyan 等人,2019)。
抗糖尿病剂
- 一系列新的 2-[2,3-二氢-1,4-苯二氧杂环-6-基(苯磺酰)氨基]-N-(未/取代-苯基)乙酰胺被合成并评估其抗糖尿病潜力,展示了对 α-葡萄糖苷酶酶的弱至中等抑制活性,表明其在管理 2 型糖尿病中的效用 (Abbasi 等人,2023)。
安全和危害
属性
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c11-6-5-8-7-12-9-3-1-2-4-10(9)13-8/h1-4,8H,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZFEIJALHLRKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1,4-benzodioxin-2-ylacetonitrile | |
CAS RN |
18505-91-4 | |
| Record name | 2,3-Dihydro-1,4-benzodioxin-2-ylacetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018505914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 18505-91-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106870 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2,3-dihydro-1,4-benzodioxin-2-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


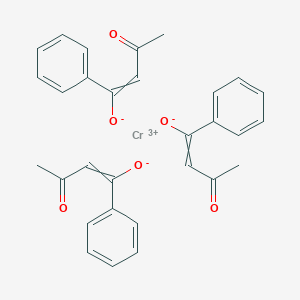


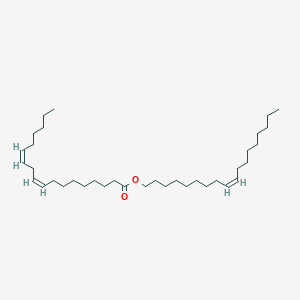




![N-[(2,4-dichlorophenyl)methyl]-6-methoxy-1,3-benzothiazol-2-amine](/img/structure/B103441.png)
